1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a sulfonamide group
Preparation Methods
The synthesis of 1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multistep synthetic routes. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the sulfonation of the compound to introduce the sulfonamide group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Cyclization: The triazole and pyrazole rings can participate in cyclization reactions under specific conditions to form more complex ring systems
Scientific Research Applications
1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
1-Methyl-1,2,4-triazole: Shares the triazole ring but lacks the pyrazole and sulfonamide groups.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the triazole and pyrazole rings.
1-Methylpyrazole: Contains the pyrazole ring but lacks the triazole and sulfonamide groups.
Properties
Molecular Formula |
C14H16N6O2S |
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Molecular Weight |
332.38 g/mol |
IUPAC Name |
1-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H16N6O2S/c1-11-4-3-5-12(6-11)8-20-10-15-14(17-20)18-23(21,22)13-7-16-19(2)9-13/h3-7,9-10H,8H2,1-2H3,(H,17,18) |
InChI Key |
BURBLXVRCOHJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CN(N=C3)C |
Origin of Product |
United States |
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